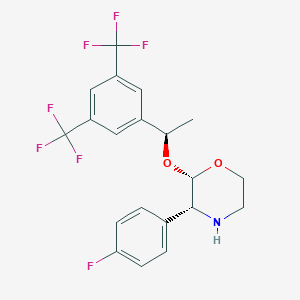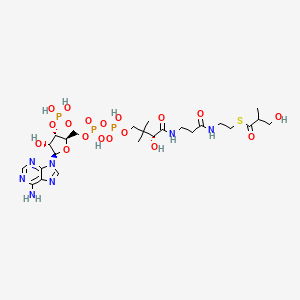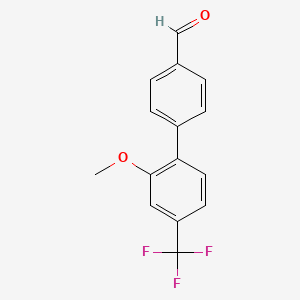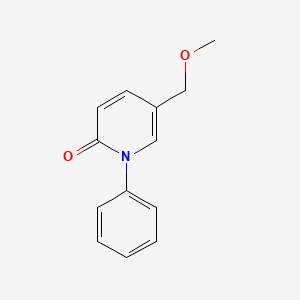
2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl-; 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, Methyl Ether; 5-(Methoxymethyl)-1-phenyl-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- involves several steps. One common method includes the reaction of 5-hydroxymethyl-2(1H)-pyridinone with methanol in the presence of an acid catalyst to form the methyl ether derivative . The reaction conditions typically involve refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. As a metabolite of Pirfenidone, it may exert its effects by modulating the activity of certain enzymes or receptors involved in cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed to influence pathways related to inflammation and fibrosis .
Comparación Con Compuestos Similares
Similar Compounds
Pirfenidone: The parent compound from which 2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- is derived.
2(1H)-Pyridinone derivatives: Other derivatives of 2(1H)-Pyridinone with different substituents on the pyridone ring.
Uniqueness
2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- is unique due to its specific methoxymethyl and phenyl substituents, which confer distinct chemical and biological properties. Its role as a metabolite of Pirfenidone also highlights its relevance in medical research .
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
5-(methoxymethyl)-1-phenylpyridin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-16-10-11-7-8-13(15)14(9-11)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clave InChI |
ZTXAUNYKSHLMSH-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CN(C(=O)C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)
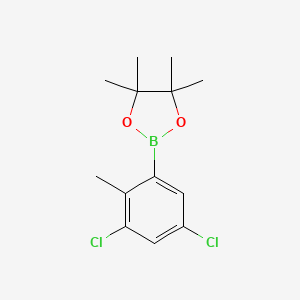
![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)
![N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B15287680.png)
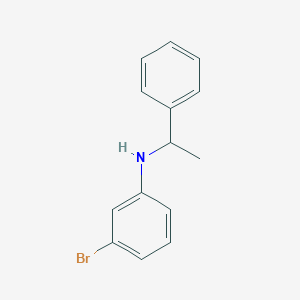
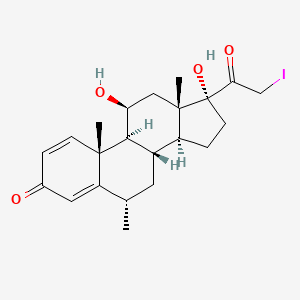
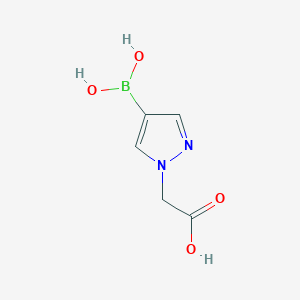


![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)
